molecular formula C21H32O15 B13391283 2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13391283
M. Wt: 524.5 g/mol
InChI Key: LZKBAGSBRBMVBE-UHFFFAOYSA-N
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Description

Melittoside is a natural phenolic glycoside found in the nectar of the Melitto genus. It is known for its antioxidant, anti-inflammatory, and antifungal activities. This compound has been researched for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melittoside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthetic routes typically involve the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of melittoside involves the extraction of the compound from natural sources such as the Melitto genus. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain melittoside in its pure form .

Chemical Reactions Analysis

Types of Reactions

Melittoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of melittoside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Melittoside has a wide range of scientific research applications, including:

Mechanism of Action

Melittoside exerts its effects through various molecular targets and pathways. It scavenges free radicals, thereby exhibiting antioxidant activity. Additionally, melittoside inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound also modulates inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Melittoside

Melittoside is unique due to its specific glycosylation pattern and its ability to inhibit multiple enzymes involved in oxidative stress and inflammation. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

IUPAC Name

2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2

InChI Key

LZKBAGSBRBMVBE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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